molecular formula C12H16O3 B6290972 2-Isopropoxy-4,5-dimethylbenzoic acid CAS No. 2432848-68-3

2-Isopropoxy-4,5-dimethylbenzoic acid

Cat. No. B6290972
CAS RN: 2432848-68-3
M. Wt: 208.25 g/mol
InChI Key: CFEQFRNJGWGGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-4,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 2432848-68-3 . It has a molecular weight of 208.26 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16O3/c1-7(2)15-11-6-9(4)8(3)5-10(11)12(13)14/h5-7H,1-4H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.26 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

2-Isopropoxy-4,5-dimethylbenzoic acid has been used in a variety of scientific research applications, including drug delivery, gene expression, and protein structure studies. It has been used as a reagent in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of polymers, dyes, and other organic compounds. This compound has also been used in the study of enzyme kinetics and in the development of new drugs.

Mechanism of Action

2-Isopropoxy-4,5-dimethylbenzoic acid is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been shown to inhibit the activity of other enzymes, such as tyrosine kinase and phospholipase A2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including COX-2, tyrosine kinase, and phospholipase A2. It has also been shown to reduce inflammation and pain, and to have anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-Isopropoxy-4,5-dimethylbenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, this compound has some limitations as well. It is not very soluble in water, and it can be difficult to separate from other compounds.

Future Directions

There are many potential future directions for the use of 2-Isopropoxy-4,5-dimethylbenzoic acid in scientific research. It could be used to study the effects of drugs on enzyme activity, as well as to develop new drugs or drug delivery systems. It could also be used to study the structure and function of proteins, as well as to develop new polymers and dyes. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds, as well as to develop new therapeutic agents.

Synthesis Methods

2-Isopropoxy-4,5-dimethylbenzoic acid can be synthesized from the reaction of 4,5-dimethylbenzoic acid and isopropyl alcohol in the presence of a catalyst. The reaction is carried out in a polar solvent such as ethyl acetate or acetic acid at a temperature of 70-90°C. The reaction yields a mixture of this compound and 4-isopropoxy-2-methylbenzoic acid, which can be separated by column chromatography.

properties

IUPAC Name

4,5-dimethyl-2-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7(2)15-11-6-9(4)8(3)5-10(11)12(13)14/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEQFRNJGWGGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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